N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
CAS No. |
823220-76-4 |
|---|---|
Molecular Formula |
C15H17N3S |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-benzyl-6-ethenyl-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H17N3S/c1-4-13-10-14(17-15(16-13)19-3)18(2)11-12-8-6-5-7-9-12/h4-10H,1,11H2,2-3H3 |
InChI Key |
LPCSPBQLBCHUAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC(=C2)C=C)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methylsulfanyl)pyrimidine Core
The introduction of the methylsulfanyl group at position 2 of the pyrimidine ring is typically achieved by alkylation of a 2-thiopyrimidine intermediate.
- Starting Material: 2-thiouracil or 2-mercaptopyrimidine derivatives.
- Alkylation Agents: Dimethyl sulfate or methyl iodide are commonly used methylating agents.
- Reaction Conditions:
- Base: Potassium carbonate (K2CO3) as a mild base.
- Solvent-free grinding or ethanol as solvent.
- Room temperature or mild heating.
- Alternative Green Methods: Microwave irradiation or PEG-600 as a solvent to enhance reaction rates and yields.
| Substrate | Alkylating Agent | Base | Solvent/Condition | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-thiouracil | Dimethyl sulfate | K2CO3 | Solvent-free grinding, RT | ~85-90 | Rapid, green synthesis |
| 2-thiouracil | Methyl iodide | K2CO3 | Ethanol, reflux | ~80-85 | Conventional method |
| 2-thiouracil | Dimethyl sulfate | None | PEG-600, microwave, 5 min | ~90 | Enhanced rate, solvent effect |
Reference: Green and facile synthesis of 6-methyl-2-(alkylthio)pyrimidin-4(3H)-one derivatives
Installation of the Ethenyl Group at Position 6
The vinyl (ethenyl) group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
- Starting Material: 6-chloropyrimidine derivative bearing the other substituents.
- Coupling Partner: Vinylboronic acid or vinylboronate ester.
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: Mixtures of water and organic solvents (e.g., dioxane, THF).
- Temperature: 80–100 °C.
- Reaction Time: Several hours until completion monitored by HPLC or TLC.
This method allows for regioselective vinylation at the 6-position without affecting other substituents.
Reference: Suzuki coupling protocols for pyrimidine derivatives
Representative Synthetic Sequence
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation of 2-thiopyrimidine | 2-thiouracil + dimethyl sulfate, K2CO3, grinding | 2-(methylsulfanyl)pyrimidin-4(3H)-one | 85-90 | Green, solvent-free method |
| 2 | Chlorination | Chlorinating agent (e.g., POCl3) | 2-(methylsulfanyl)-4-chloropyrimidine | 75-80 | Prepares for amination |
| 3 | Nucleophilic substitution | N-benzyl-N-methylamine, base, DMF, 100 °C | N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine | 70-80 | Selective substitution at 4-position |
| 4 | Suzuki coupling (vinylation) | Vinylboronic acid, Pd catalyst, base, 90 °C | N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine | 65-75 | Regioselective vinylation at 6-position |
Analytical and Purity Considerations
- Purity: Typically confirmed by HPLC, NMR, and mass spectrometry.
- Yields: Overall yields range from 40% to 60% depending on scale and purification.
- Impurities: Phosphorous salts from coupling reagents or residual palladium may require additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylthio groups using nucleophiles like amines or thiols.
Addition: The vinyl group can participate in addition reactions with electrophiles like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, methyl iodide, sodium thiolate.
Addition: Bromine, hydrochloric acid, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted benzyl or methylthio derivatives.
Addition: Halogenated or acid-added vinyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- Research indicates that compounds structurally related to N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine exhibit significant antiviral properties. For instance, derivatives have been tested for their efficacy against HIV, showing potential as anti-HIV agents by inhibiting viral replication through interference with reverse transcriptase activity .
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
- Anti-HIV Studies :
- Cytotoxicity Tests :
- Inflammation Models :
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s key substituents are compared to analogs in Table 1:
Table 1: Structural and Functional Group Comparison
| Compound Name (Source) | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | N-Benzyl, N-Me (4); 6-ethenyl; 2-SMe | C15H17N3S | 271.38 | Pyrimidine, Thioether, Ethenyl |
| N-Benzyl-2-(4-nitrophenyl)-6-phenyl (Ev3) | 4-Nitro (C2); 6-phenyl (C6) | C23H18N4O2 | 406.42 | Nitro, Phenyl |
| N-Benzyl-4-methyl-6-phenyl (Ev4) | 4-Methyl (C4); 6-phenyl (C6) | C18H17N3 | 275.35 | Methyl |
| 6-Ethenyl-N,N-dimethyl-2-SO2Me (Ev8) | 2-Sulfonyl (C2); 6-ethenyl (C6) | C9H13N3O2S | 227.28 | Sulfonyl, Ethenyl |
- Electronic Effects: The methylsulfanyl (SMe) group in the target compound is a weak electron donor, enhancing pyrimidine ring electron density. The nitro group in ’s compound introduces significant electron deficiency, which may reduce metabolic stability compared to the target compound’s SMe group .
- In contrast, the tetrahydropyrido ring in ’s compound introduces conformational rigidity, which may limit rotational freedom compared to the target’s ethenyl group .
Impact of Heterocyclic Core Modifications
- Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: and describe pyrazolo[3,4-d]pyrimidin-4-amine derivatives. However, this modification reduces synthetic accessibility compared to the target compound .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity :
- The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the polar sulfonyl group in ’s compound (logP ~1.0). This difference may enhance the target’s membrane permeability .
Biological Activity
N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Properties:
- CAS Number: 823220-76-4
- Molecular Formula: C15H17N3S
- Molecular Weight: 271.4 g/mol
- IUPAC Name: this compound
The compound belongs to the pyrimidine class, which is known for diverse biological activities, including antimicrobial and anticancer properties. The structure features a benzyl group, a vinyl group, and a methylthio group attached to a pyrimidine ring, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Introduction of the Vinyl Group: A Heck reaction is commonly employed, where a halogenated pyrimidine reacts with an alkene in the presence of a palladium catalyst.
- Alkylation Reactions: The benzyl and methyl groups are introduced using benzyl chloride and methyl iodide.
- Addition of the Methylthio Group: This is done through nucleophilic substitution reactions using methylthiolate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that pyrimidine derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
N-Benzyl derivatives have been studied for their anticancer potential. In vitro assays demonstrate that similar compounds can suppress the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanisms often involve the inhibition of cell cycle progression and induction of apoptosis .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to reduced cell viability in microbial and cancer cells.
- Receptor Binding: Potential binding to cellular receptors could modulate signaling pathways associated with cell growth and survival.
Case Studies
- Antimicrobial Efficacy:
- Anticancer Studies:
Data Table
| Property | Value |
|---|---|
| CAS Number | 823220-76-4 |
| Molecular Formula | C15H17N3S |
| Molecular Weight | 271.4 g/mol |
| Antimicrobial Activity | Effective against MRSA |
| Anticancer Activity | IC50 ~ 12 µM (A549 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
